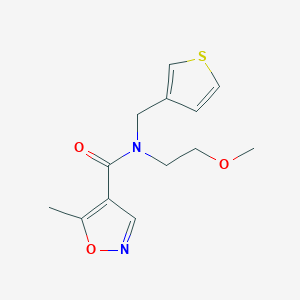

N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-10-12(7-14-18-10)13(16)15(4-5-17-2)8-11-3-6-19-9-11/h3,6-7,9H,4-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCHRCSYUYTBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N(CCOC)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 253.33 g/mol

- CAS Number : 1448078-78-1

This compound features an isoxazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Synthesis

The synthesis of N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide typically involves the reaction of appropriate isoxazole derivatives with thiophenes and amine groups. The specific synthetic routes can vary, but they generally follow established methods for constructing isoxazole-based compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide have shown promising results in inhibiting tumor growth. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells while reducing necrosis rates significantly.

A study reported that certain isoxazole derivatives led to a reduction in alpha-fetoprotein secretion in Hep3B liver cancer cells, suggesting their role in modulating cancer cell behavior . Additionally, these compounds have been shown to delay the G2/M phase of the cell cycle, akin to the effects observed with doxorubicin, a well-known chemotherapeutic agent .

The mechanism by which N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide exerts its biological effects may involve multiple pathways:

- Cell Cycle Regulation : The compound appears to interfere with cell cycle progression, particularly affecting the G2/M transition.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

- Antioxidant Activity : Some related compounds have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Research Findings and Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation (2023)

- Objective : Assess the compound's effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also shown promising results against bacterial strains, indicating its potential use as an antimicrobial agent.

Case Study: Antimicrobial Activity (2024)

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings :

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated, revealing its potential in treating inflammatory diseases.

Case Study: Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can guide further modifications to enhance its biological activity. The presence of the thiophene ring and isoxazole moiety contributes significantly to its pharmacological properties.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

Example :

- SI30 was synthesized by alkylating N-[4-(diethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide with 1-bromo-2-methoxyethane under argon, achieving moderate yields .

- The target compound would likely require similar coupling steps, with thiophen-3-ylmethylamine as a key intermediate.

Structure-Activity Relationship (SAR) Insights

Physical and Spectroscopic Properties

Q & A

Q. Optimization strategies :

- Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.

- Adjust reaction time and temperature to minimize side products (e.g., 1-3 minutes for cyclization in acetonitrile ).

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

- 1H/13C NMR spectroscopy : Essential for confirming substituent positions and verifying purity. For example, distinct chemical shifts for the thiophene (δ 6.8–7.5 ppm) and isoxazole (δ 2.4 ppm for methyl groups) protons .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. Monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 21.82 Å, β = 110.53°) provide high-resolution data .

- FT-IR spectroscopy : Confirm functional groups like amide (1650–1700 cm⁻¹) and methoxy (2800–3000 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?

Answer:

Contradictions in activity data (e.g., antiviral vs. antitumor effects) may arise from assay variability or metabolite interference. Methodological solutions include:

- Standardized assays : Use cell lines with consistent passage numbers and control for metabolic activation (e.g., liver microsomes to assess prodrug conversion) .

- Comparative studies : Benchmark against structurally related compounds like leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide), a known immunosuppressant, to validate target engagement .

- Dose-response profiling : Establish EC50/IC50 curves in multiple models (e.g., rheumatoid arthritis vs. cancer) to identify context-dependent effects .

Advanced: What experimental designs are recommended to evaluate the pharmacokinetic and metabolic stability of this compound?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. For example, esterase-mediated hydrolysis of prodrugs can yield active metabolites .

- In vivo profiling : Administer orally to rodents and collect plasma samples at intervals (0–24 h). Monitor parent compound and metabolites (e.g., hydroxylated or conjugated derivatives) .

- Stability assays : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to assess degradation pathways .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of dust/aerosols .

- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous waste .

Advanced: How can computational modeling guide the rational design of derivatives with enhanced target selectivity?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like dihydroorotate dehydrogenase (DHODH), a leflunomide target .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to prioritize synthetic targets .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Basic: What are the key structural features of this compound that influence its pharmacological activity?

Answer:

- Isoxazole core : Essential for hydrogen bonding with target enzymes (e.g., DHODH) .

- Thiophene moiety : Enhances lipophilicity and π-stacking interactions with aromatic residues .

- Methoxyethyl group : Modulates solubility and pharmacokinetic properties (e.g., half-life) .

Advanced: How can researchers optimize synthetic yields while minimizing byproduct formation?

Answer:

- Catalyst screening : Test bases like triethylamine or DBU for efficient cyclization .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity .

- Chromatography : Use flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate pure products (45–70% yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.